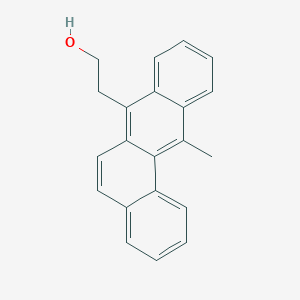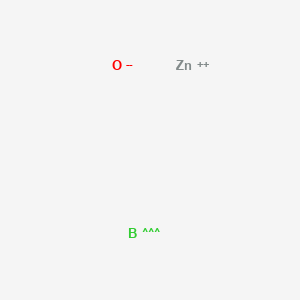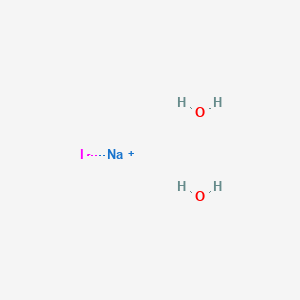
Sodium iodide dihydrate
Vue d'ensemble
Description
Synthesis Analysis
Sodium iodide dihydrate is synthesized through various chemical reactions, including the interaction with solvents and reagents that demonstrate its versatility and reactivity. The reaction of alkenes with hydrogen peroxide and sodium iodide provides an efficient protocol for synthesizing iodohydrins, showcasing sodium iodide's role in nonenzymatic, biogenic-like approaches to chemical synthesis (Barluenga et al., 2004).
Molecular Structure Analysis
The crystal structure of sodium iodide dihydrate reveals insights into its chemical bonding peculiarities, providing a basis for understanding its interactions and reactivity. Studies employing Bader's "Atoms in Molecule" theory on sodium iodide dihydrate crystals have highlighted the energies associated with cation-anion, cation-water, and anion-water contacts, offering a detailed view of its molecular architecture (Nelyubina et al., 2007).
Chemical Reactions and Properties
Sodium iodide dihydrate participates in a range of chemical reactions, including metathesis reactions that yield dihydrated species, underscoring its reactivity and utility in generating new compounds. For instance, the metathesis reaction of sodium azotetrazolate with tetrazolium iodides demonstrates its ability to form dihydrated species under specific conditions (Klapötke & Sabaté, 2008).
Physical Properties Analysis
The physical properties of sodium iodide dihydrate, such as its solubility, hygroscopic nature, and interaction with water, are crucial for its applications. Research into its synthesis, crystal structure, and dehydration kinetics provides valuable data on these aspects. The study of sodium metaborate tetrahydrate's synthesis and dehydration kinetics offers analogous insights into the physical behavior of sodium iodide dihydrate under various conditions (Kanturk et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties of sodium iodide dihydrate, including its reactivity and the nature of its interactions with other substances, is essential for its effective use. Studies focusing on reactions such as the synthesis of iodohydrins from alkenes using sodium iodide and hydrogen peroxide highlight the compound's chemical versatility and its role in facilitating diverse chemical transformations (Barluenga et al., 2004).
Applications De Recherche Scientifique
-
Food Supplement
- Application : Sodium iodide, as well as potassium iodide, is commonly used to treat and prevent iodine deficiency .
- Method : It is often added to table salt, which contains 10 ppm iodide .
- Results : This helps to ensure that individuals receive sufficient iodine in their diet, which is essential for thyroid function .
-
Organic Synthesis
- Application : Sodium iodide is used for the conversion of alkyl chlorides into alkyl iodides .
- Method : This method, known as the Finkelstein reaction, relies on the insolubility of sodium chloride in acetone to drive the reaction .
- Results : The outcome is the successful conversion of alkyl chlorides to alkyl iodides .
-
Nuclear Medicine
- Application : Sodium iodide activated with thallium, NaI(Tl), when subjected to ionizing radiation, emits photons and is used in scintillation detectors .
- Method : The material is subjected to ionizing radiation, causing it to emit photons .
- Results : This property is used in nuclear medicine, geophysics, nuclear physics, and environmental measurements .
-
Radiocontrast
- Application : Sodium iodide is used as a radiocontrast agent in medical radiography .
- Method : It is administered to the patient before the radiography procedure. The iodine in sodium iodide absorbs X-rays and appears white on the radiographs, highlighting structures such as blood vessels and the gastrointestinal tract .
- Results : This allows for greater contrast in the images and assists in the diagnosis of medical conditions .
-
Enhancing Efficiency of Wittig Adducts Formation
- Application : Sodium iodide is used to enhance the efficiency of the formation of Wittig adducts from less reactive chlorides and bromides .
- Method : In this application, sodium iodide acts as a nucleophile that can displace less reactive leaving groups, such as chloride or bromide .
- Results : This results in the formation of Wittig adducts, which are useful intermediates in organic synthesis .
-
Microplastics Extraction
- Application : Sodium iodide has been used in methodologies for efficient microplastics extraction from sand .
- Method : The high density of sodium iodide solution allows microplastics to float while sand and other sediments sink .
- Results : This separation technique allows for the efficient extraction and quantification of microplastics in environmental samples .
-
Hydrodehalogenation of Haloarenes
-
Food, Drug, Pesticide or Biocidal Product Use
- Application : Sodium iodide is used in the production of food products, drugs, pesticides, and biocidal products .
- Method : The specific methods of application vary depending on the product being produced .
- Results : The use of sodium iodide in these industries contributes to the production of a wide range of products .
-
Radiation Detection
- Application : Thallium-doped sodium iodide crystals are commonly used in scintillation detectors .
- Method : When exposed to ionizing radiation, sodium iodide emits photons (light), which can then be detected and measured .
- Results : This makes it an incredibly useful tool for detecting and quantifying different types of radiation .
Safety And Hazards
Sodium iodide dihydrate can cause skin irritation and serious eye irritation . It is very toxic to aquatic life . Therefore, it is recommended to wear protective gloves, clothing, and eye protection when handling this compound .
Relevant Papers There are several relevant papers on Sodium iodide dihydrate. One paper investigated the initial solvation process of (NaI)2 in water, using negative ion photoelectron spectroscopy and theoretical calculations . Another paper provided insights into the mechanism of the sodium/iodide symporter .
Propriétés
IUPAC Name |
sodium;iodide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEIYHUOLCUPSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Na+].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4INaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635610 | |
| Record name | Sodium iodide--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.925 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium iodide dihydrate | |
CAS RN |
13517-06-1 | |
| Record name | Sodium iodide--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iodide dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



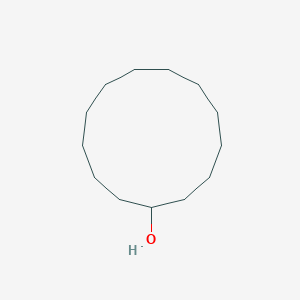
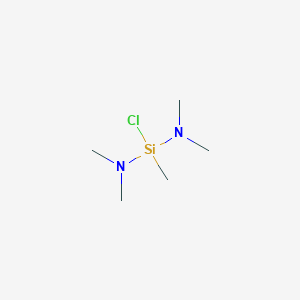
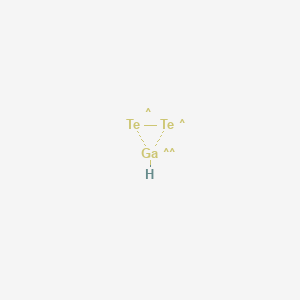
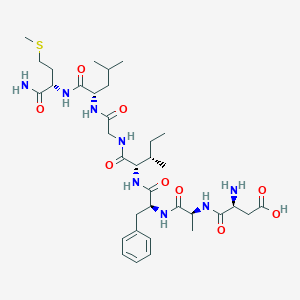
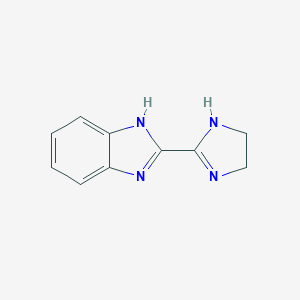
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
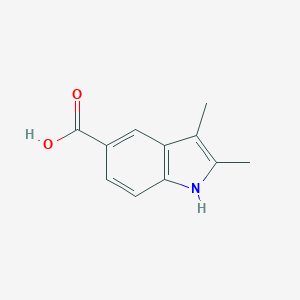
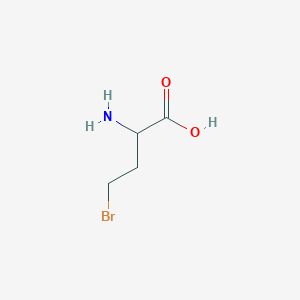

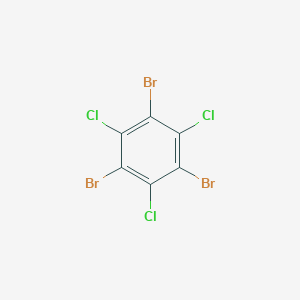
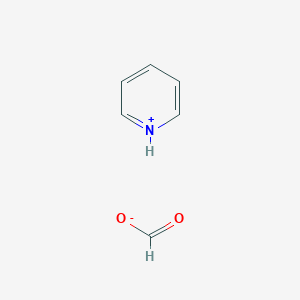
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
